4-(diethylamino)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide
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Overview
Description
4-(diethylamino)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex organic compound with a unique structure that includes multiple heteroatoms and a tricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate starting materials. This often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions, where a suitable diethylamine derivative reacts with an intermediate compound.
Attachment of the Benzamide Moiety: The final step involves the coupling of the benzamide moiety to the tricyclic core, which can be achieved through amide bond formation reactions using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(diethylamino)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the tricyclic core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: New derivatives with different substituents replacing the diethylamino group.
Scientific Research Applications
4-(diethylamino)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Industrial Applications: The compound may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(diethylamino)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **4-(diethylamino)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide
- **4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one
Uniqueness
4-(diethylamino)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide stands out due to its unique tricyclic core and the presence of multiple heteroatoms, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, as discussed above.
Properties
IUPAC Name |
4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-4-24(5-2)14-8-6-13(7-9-14)19(25)23-20-22-15-10-11-16-17(18(15)27-20)21-12(3)26-16/h6-11H,4-5H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKICHRUVVWPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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